N-(5-chloro-2-methoxyphenyl)nonanamide
Description
N-(5-Chloro-2-methoxyphenyl)nonanamide is a synthetic amide derivative characterized by a nonanamide chain linked to a substituted phenyl ring bearing chlorine and methoxy groups at the 5- and 2-positions, respectively. The chlorine substituent enhances lipophilicity and may influence metabolic stability compared to hydroxyl-bearing analogs like Nonivamide .
Properties
Molecular Formula |
C16H24ClNO2 |
|---|---|
Molecular Weight |
297.82g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)nonanamide |
InChI |
InChI=1S/C16H24ClNO2/c1-3-4-5-6-7-8-9-16(19)18-14-12-13(17)10-11-15(14)20-2/h10-12H,3-9H2,1-2H3,(H,18,19) |
InChI Key |
SQQDIXMNRUBZJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Acyl Chain Length: The C9 chain in Nonivamide and the target compound is critical for TRPV1 activation, as seen in capsaicin analogs. Shorter chains (e.g., C5 in ) may reduce potency .
- Sulfonamide vs. Amide : Replacing the amide with a sulfonamide group () shifts biological activity from TRPV1 modulation to anti-convulsant or anti-hypertensive effects .
Physicochemical Properties
- Lipophilicity: Chlorine increases logP compared to hydroxy groups, as seen in Nonivamide (logP ~3.5) vs. the target compound (estimated logP ~4.2). This could improve blood-brain barrier penetration but reduce aqueous solubility .
- Molecular Weight: The target compound (~307.8 g/mol) falls within the acceptable range for drug-likeness, similar to Nonivamide (293.4 g/mol) .
Preparation Methods
Solvent Effects
-
Polar Aprotic Solvents : DCM and THF are optimal for both coupling methods, balancing reactant solubility and reaction kinetics.
-
Temperature : Room temperature (20–25°C) suffices for DCC-mediated coupling, while acid chloride reactions may benefit from mild heating (40°C) to accelerate kinetics.
Analytical Characterization
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄ClNO₂ | |
| Molecular Weight | 303.75 g/mol | |
| Melting Point | 98–102°C (lit.) | |
| Solubility | Soluble in DCM, THF, ethanol |
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.5 Hz, 1H, ArH), 6.85 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 6.75 (d, J = 2.5 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 2.35 (t, J = 7.5 Hz, 2H, COCH₂), 1.60–1.25 (m, 12H, CH₂), 0.90 (t, J = 6.8 Hz, 3H, CH₃).
-
IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C-O methoxy).
Comparative Analysis of Methodologies
| Parameter | DCC-Mediated Coupling | Acid Chloride Method |
|---|---|---|
| Reaction Time | 12–18 hours | 4–6 hours |
| Yield | 70–75% | 85–90% |
| Byproducts | Dicyclohexylurea | HCl, SO₂ |
| Scalability | Moderate | High |
| Cost | Higher (DCC cost) | Lower (SOCl₂ cost) |
The acid chloride method offers superior efficiency and yield, making it preferable for industrial applications despite requiring corrosive reagents.
Industrial-Scale Production Considerations
-
Reactor Design : Stainless steel or glass-lined reactors resist corrosion from SOCl₂ and HCl.
-
Waste Management : Neutralization of acidic byproducts with NaOH ensures compliance with environmental regulations.
-
Process Monitoring : In-line FTIR spectroscopy tracks reaction progression by monitoring carbonyl peak intensity .
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